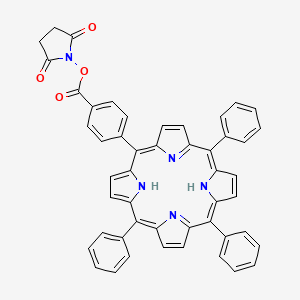
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate is a complex organic compound that combines the structural features of a porphyrin and a succinimide ester. Porphyrins are macrocyclic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll. Succinimide esters are commonly used in bioconjugation techniques due to their ability to react with amine groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions.
Functionalization of the Porphyrin: The porphyrin core is then functionalized with a benzoate group through esterification reactions.
Attachment of the Succinimide Ester: The final step involves the reaction of the functionalized porphyrin with 2,5-dioxopyrrolidin-1-yl ester to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions would be optimized for yield and efficiency, and the process would be scaled up from laboratory methods.
化学反応の分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, affecting its reactivity and stability.
Substitution: The succinimide ester group can react with amines to form stable amide bonds, making it useful for bioconjugation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Amine-containing compounds are used for substitution reactions, typically under mild conditions to preserve the integrity of the porphyrin core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to various oxidized forms of the porphyrin, while substitution reactions with amines will yield amide-linked conjugates.
科学的研究の応用
(2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of sensors and diagnostic tools due to its unique optical and electronic properties.
作用機序
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate involves its ability to form stable conjugates with amine-containing molecules. The succinimide ester group reacts with primary amines to form amide bonds, which can be used to attach the porphyrin moiety to various biomolecules. This allows for targeted delivery and activation in biological systems.
類似化合物との比較
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) 4-(pyren-1-yl)butanoate: An amine-reactive ester used in similar bioconjugation applications.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
What sets (2,5-Dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate apart is its combination of a porphyrin core with a succinimide ester. This unique structure allows it to be used in a variety of applications, from bioconjugation to photodynamic therapy, making it a versatile tool in both research and industrial settings.
特性
分子式 |
C49H33N5O4 |
|---|---|
分子量 |
755.8 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate |
InChI |
InChI=1S/C49H33N5O4/c55-43-28-29-44(56)54(43)58-49(57)34-18-16-33(17-19-34)48-41-26-24-39(52-41)46(31-12-6-2-7-13-31)37-22-20-35(50-37)45(30-10-4-1-5-11-30)36-21-23-38(51-36)47(32-14-8-3-9-15-32)40-25-27-42(48)53-40/h1-27,50,53H,28-29H2 |
InChIキー |
HBZTZAOVJWFHNC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C(C7=CC=C3N7)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)N5)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)

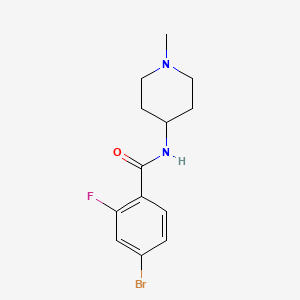
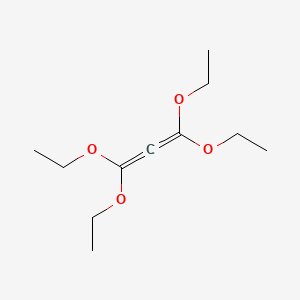
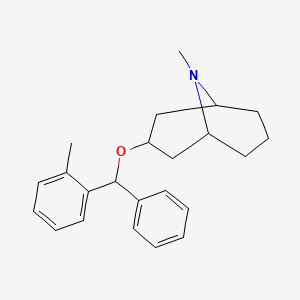


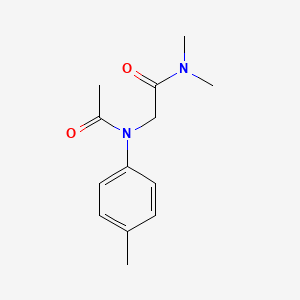
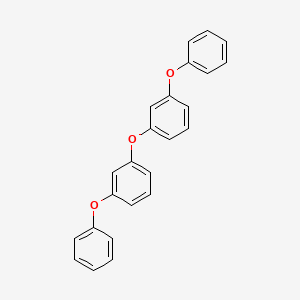


![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)

